2-(3,5-Difluorophenyl)-2-butanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-difluorophenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-3-10(2,13)7-4-8(11)6-9(12)5-7/h4-6,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUKIZCBXRBTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=CC(=C1)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3,5 Difluorophenyl 2 Butanol and Analogues
General Synthetic Routes to Tertiary Alcohol Scaffolds with Aryl Moieties
The most direct and widely used methods for synthesizing tertiary alcohols involve the addition of carbon nucleophiles to ketone precursors. These reactions are fundamental in organic synthesis for their reliability and versatility in carbon-carbon bond formation. organicchemistrytutor.com
The Grignard reaction is a cornerstone for the synthesis of tertiary alcohols. khanacademy.org This method involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a ketone. pearson.com For the synthesis of 2-(3,5-Difluorophenyl)-2-butanol, this would typically involve the reaction of 3',5'-difluoroacetophenone (B1297510) with ethylmagnesium bromide or, alternatively, the reaction of acetone (B3395972) with (3,5-difluorophenyl)magnesium bromide.
The general mechanism proceeds in two steps:
Nucleophilic Addition: The carbon atom of the Grignard reagent, which is highly nucleophilic, attacks the carbonyl carbon. This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral magnesium alkoxide intermediate. pressbooks.publibretexts.org
Acidic Workup: The intermediate alkoxide is protonated in a subsequent step, typically by adding a dilute acid like ammonium (B1175870) chloride or hydrochloric acid, to yield the final neutral tertiary alcohol. pressbooks.pub
The versatility of this reaction allows for the synthesis of a wide array of tertiary alcohols. Organolithium reagents can also be used in a similar fashion, often exhibiting higher reactivity. nii.ac.jp Furthermore, the addition of certain metal salts, such as Cerium(III) chloride, can sometimes improve yields and reduce side reactions, particularly with enolizable ketones.
| Ketone Substrate | Organometallic Reagent | Product | Notes | Reference |
|---|---|---|---|---|
| Acetophenone | Ethylmagnesium Bromide | 2-Phenyl-2-butanol | A classic example demonstrating the synthesis of a tertiary benzylic alcohol. | semanticscholar.org |
| 3',5'-Difluoroacetophenone | Ethylmagnesium Bromide | This compound | The direct Grignard route to the target compound. | N/A |
| Acetone | (3,5-Difluorophenyl)magnesium Bromide | This compound | An alternative Grignard route to the target compound. | N/A |
| Aryl Ketones | Aryl Grignard Reagents | Tertiary Diaryl Alcohols | Catalytic enantioselective additions have been developed for this class of reaction. | researchgate.net |
The Grignard reaction is a specific instance of the broader class of nucleophilic additions to carbonyl compounds. chemistrysteps.com The fundamental principle is the reaction between an electron-rich nucleophile and the electron-poor carbonyl carbon. pressbooks.pubmasterorganicchemistry.com The polarization of the carbon-oxygen double bond (C=O) renders the carbon atom electrophilic and susceptible to attack. chemistrysteps.com
Upon nucleophilic attack, the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). masterorganicchemistry.com A wide variety of nucleophiles can be employed, including:
Organometallic Reagents: Grignard (R-MgX) and organolithium (R-Li) reagents are powerful carbon nucleophiles that form alcohols irreversibly. masterorganicchemistry.com
Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) deliver a hydride ion (H⁻) as the nucleophile to reduce aldehydes and ketones to alcohols. However, they reduce ketones to secondary, not tertiary, alcohols. pressbooks.publibretexts.org
Cyanide: The cyanide ion (⁻CN) can add to ketones to form cyanohydrins, which are versatile intermediates for other functional groups. chinesechemsoc.org
The reactivity of the carbonyl compound is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones because they are less sterically hindered and their carbonyl carbon is more electrophilic. chemistrysteps.com Electron-withdrawing groups on the aryl ring of a ketone, such as the fluorine atoms in 3',5'-difluoroacetophenone, increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic addition. masterorganicchemistry.com
Stereoselective Synthesis of this compound and its Stereoisomers
Since this compound possesses a stereocenter at the carbinol carbon, its synthesis can be designed to produce a specific stereoisomer (R or S). This is crucial in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities.
Diastereoselective synthesis aims to control the formation of diastereomers when a new stereocenter is created in a molecule that already contains one or more stereocenters. While the direct synthesis of this compound from achiral precursors is an enantioselective challenge, diastereoselective principles are applied to related chiral butanol derivatives. For example, in the synthesis of 3-phenyl-2-butanol, which has two adjacent stereocenters, controlling the relative stereochemistry (syn vs. anti) is a diastereoselective problem. researchgate.net Such control is often achieved by substrate control, where the existing stereocenter directs the incoming nucleophile to a specific face of the carbonyl group.
A powerful strategy for enantioselective synthesis is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral, non-racemic molecule to the achiral substrate. numberanalytics.com The auxiliary creates a chiral environment that directs the attack of a nucleophile to one of the two faces of the ketone, leading to the preferential formation of one diastereomer of the intermediate. numberanalytics.comnumberanalytics.com Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. wikipedia.org
Commonly used auxiliaries include:
Oxazolidinones: Widely used, particularly in aldol (B89426) reactions, to establish contiguous stereocenters. wikipedia.org
Camphorsultams: Effective in a variety of asymmetric transformations.
Chiral Sulfoxides: Can be used to control the addition of organometallic reagents to aryl ketones, yielding tertiary alcohols with excellent enantiomeric excess. thieme-connect.com
The development of chiral catalysts that can achieve the same outcome without the need for stoichiometric amounts of an auxiliary is an active area of research. Catalytic enantioselective addition of organometallic nucleophiles to ketones represents one of the most direct methods for synthesizing chiral tertiary alcohols. researchgate.net
| Auxiliary/Chiral Ligand Type | Reaction Type | Stereoselectivity Outcome | Reference |
|---|---|---|---|
| Chiral Sulfoxide | Addition of organometallic reagents to aryl ketones | Excellent enantiomeric excess (ee) | thieme-connect.com |
| PNP Ligands (W-Phos) | Copper-catalyzed asymmetric addition of Grignard reagents to aryl alkyl ketones | High yields and excellent enantioselectivities (up to 96% ee) | researchgate.net |
| BINOL Derivatives | Direct aryl Grignard addition to ketones | High yields and enantioselectivities | researchgate.net |
| Pipecolinol-derived ligands | Dinuclear zinc-catalyzed desymmetric hydrosilylation of α-oxymalonic esters | Access to enantioenriched tertiary alcohols | nih.gov |
An alternative route to chiral alcohols involves the use of optically active epoxides (oxiranes). The strategy relies on the regioselective and stereospecific ring-opening of a chiral epoxide with a suitable nucleophile. researchgate.net
For a molecule like this compound, a potential retrosynthetic pathway would involve the ring-opening of a chiral 2-(3,5-difluorophenyl)-2-methyloxirane with a methyl nucleophile (e.g., from an organocuprate). The required chiral epoxide can often be prepared via the asymmetric epoxidation of a corresponding alkene, such as 2-(3,5-difluorophenyl)propene, using methods like the Sharpless asymmetric epoxidation. researchgate.net
Alternatively, α,β-epoxy ketones can be synthesized with high enantioselectivity and subsequently reacted with Grignard reagents. This addition to the ketone carbonyl yields an epoxy tertiary alcohol, which can then undergo further transformations. researchgate.net
Enantioselective Synthesis of this compound
The creation of the single stereocenter in this compound with high enantiopurity is a primary focus of synthetic efforts. This is often achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.
Asymmetric Catalysis in the Construction of Quaternary Chiral Centers
The construction of quaternary chiral centers, such as the one present in this compound, is a formidable task in asymmetric synthesis. The addition of organometallic reagents to prochiral ketones stands out as a powerful method for creating these sterically congested centers. nih.gov The asymmetric Grignard reaction, in particular, has been a subject of intense research, offering a direct route to chiral tertiary alcohols. nih.govic.ac.uk
A significant breakthrough in this area involves the use of chiral ligands that can effectively control the facial selectivity of the nucleophilic attack on the ketone. For instance, novel biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH) have been designed to facilitate the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, yielding highly enantioenriched tertiary alcohols with enantiomeric excesses (ee) up to 95%. nih.govrsc.org This methodology's strength lies in its modularity, allowing for the construction of a wide array of structurally diverse tertiary alcohols. nih.govresearchgate.net
The general principle of this approach involves the in-situ formation of a chiral complex between the Grignard reagent and the chiral ligand. This complex then delivers the nucleophilic group to one face of the ketone preferentially, leading to the desired enantiomer of the tertiary alcohol. The choice of ligand is crucial and is often tailored to the specific substrates involved. For the synthesis of this compound, this would involve the reaction of a 3,5-difluorophenyl Grignard reagent with 2-butanone, or an ethyl Grignard reagent with 3',5'-difluoroacetophenone, in the presence of a suitable chiral ligand.
| Ligand Type | Grignard Reagent | Ketone | Enantioselectivity (ee) | Reference |
| Biaryl-DACH | Aryl-MgBr | Alkyl Methyl Ketone | Up to 95% | nih.govrsc.org |
| Tridentate Diamine/Phenol | Alkyl-MgBr | Aryl Alkyl Ketone | High | nih.gov |
This table presents generalized data for asymmetric Grignard additions to ketones, which is applicable to the synthesis of the target compound.
Application of Asymmetric Epoxidation Reactions to Precursors
While direct asymmetric addition to ketones is a primary strategy, another powerful approach involves the use of asymmetric epoxidation of a suitable olefin precursor, followed by regioselective ring-opening. For the synthesis of a molecule like this compound, a hypothetical precursor could be an alkene such as 2-(3,5-difluorophenyl)-1-butene.
The Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols. While not directly applicable to a simple alkene, related methodologies have been developed for the asymmetric epoxidation of unfunctionalized olefins. These methods often employ chiral catalysts based on manganese (e.g., Jacobsen-Katsuki epoxidation) or other transition metals, or utilize chiral dioxiranes.
Once the chiral epoxide is formed, nucleophilic ring-opening at the more substituted carbon by an organometallic reagent, such as methylmagnesium bromide or methyllithium, would furnish the desired tertiary alcohol. The stereochemistry of the final product is controlled by the stereochemistry of the epoxide and the SN2-like nature of the ring-opening reaction.
Advanced Approaches from Chiral Pool Precursors
The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. For the synthesis of this compound, a strategy could involve starting from a chiral precursor that already contains the required stereocenter or a synthon that can be readily converted to it.
For example, enantiopure lactic acid derivatives are commercially available and can serve as versatile chiral building blocks. google.com A synthetic route could be envisioned where the carboxylic acid functionality is converted to a ketone, followed by the addition of the appropriate Grignard reagent. Alternatively, the stereocenter could be installed via other transformations on a derivative of a chiral starting material. While no specific literature detailing the use of a chiral pool precursor for this compound was found, this remains a viable and often-employed strategy in asymmetric synthesis.
Multistep Convergent and Linear Synthesis Strategies
Beyond the direct enantioselective approaches, the synthesis of this compound can also be achieved through well-established multistep sequences. These can be categorized as either linear or convergent.
A linear synthesis involves the sequential modification of a starting material through a series of reactions until the final product is obtained. A plausible linear synthesis of racemic this compound would involve the Grignard reaction between 1-bromo-3,5-difluorobenzene (B42898) and 2-butanone.
Reaction Scheme for a Linear Synthesis:
Formation of the Grignard Reagent: 1-bromo-3,5-difluorobenzene reacts with magnesium metal in an ethereal solvent to form 3,5-difluorophenylmagnesium bromide.
Addition to Ketone: The prepared Grignard reagent is then added to 2-butanone.
Aqueous Workup: The resulting magnesium alkoxide is hydrolyzed with an aqueous acid to yield the final product, this compound.
The synthesis of precursors for related trifluoromethyl carbinols often involves multi-step sequences that could be adapted. nih.gov For example, the synthesis of trifluoromethyl ketones can be achieved through various methods, which would then be followed by the addition of an organometallic reagent. nih.gov
Stereochemical Investigations and Isomeric Analysis of 2 3,5 Difluorophenyl 2 Butanol
Elucidation of Enantiomeric and Diastereomeric Forms
The molecular structure of 2-(3,5-Difluorophenyl)-2-butanol contains one stereogenic center, the tertiary carbinol carbon (C2). This carbon atom is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a 3,5-difluorophenyl group. The presence of a single chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers. libretexts.orgchegg.com These enantiomers are designated as (R)-2-(3,5-Difluorophenyl)-2-butanol and (S)-2-(3,5-Difluorophenyl)-2-butanol.
Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. chemistrysteps.com Their distinguishing feature is their equal but opposite rotation of plane-polarized light. chemistrysteps.com A 50:50 mixture of the (R) and (S) enantiomers is called a racemic mixture and is optically inactive because the rotations of the individual enantiomers cancel each other out. jackwestin.com
Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orglibretexts.org For a molecule to have diastereomers, it must possess at least two stereocenters. libretexts.orgpharmacy180.com Since this compound has only one chiral center, it does not have any diastereomers. Diastereomers would only become relevant if the molecule were modified to introduce a second stereocenter. pharmacy180.com
Table 1: Stereoisomeric Forms of this compound
| Stereoisomer Type | Number of Isomers | Description |
| Enantiomers | 2 | A pair of non-superimposable mirror images: (R) and (S) forms. |
| Diastereomers | 0 | Requires at least two chiral centers; not present in this molecule. |
| Racemic Mixture | 1 | An equimolar mixture of the (R) and (S) enantiomers. |
Methodologies for Chiral Resolution and Enantiopurification
The separation of a racemic mixture into its individual enantiomers is a process known as chiral resolution. wikipedia.org Since enantiomers have identical physical properties, standard separation techniques like distillation or simple crystallization are ineffective. chemistrysteps.com Specialized methods are required that introduce a chiral element into the system. stackexchange.com
One of the most common methods for resolving racemic alcohols is through the formation of diastereomers, which, unlike enantiomers, have different physical properties and can be separated. jackwestin.comwikipedia.org This typically involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid, to form a mixture of diastereomeric esters. jackwestin.comlibretexts.org
General Steps for Diastereomeric Salt Resolution:
Derivatization: The racemic alcohol is reacted with a single enantiomer of a chiral acid (e.g., (R)-mandelic acid) to form a mixture of two diastereomeric esters ((R,R) and (S,R)).
Separation: These diastereomers have different solubilities and melting points, allowing for their separation by fractional crystallization or chromatography. wikipedia.orgstackexchange.com
Hydrolysis: The separated diastereomeric esters are then hydrolyzed to yield the enantiomerically pure alcohols and the original chiral acid, which can often be recovered. libretexts.org
Another powerful technique for enantiomeric separation is chiral chromatography . stackexchange.comresearchgate.net In this method, the stationary phase of the chromatography column is made of a chiral material. stackexchange.com As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and elute separately. This method can be highly efficient and is widely used for both analytical and preparative-scale separations. researchgate.net
Enzymatic resolution is also a viable method. Lipases, for instance, can selectively catalyze the esterification or hydrolysis of one enantiomer of an alcohol at a much higher rate than the other, leading to the separation of the two enantiomers. mdpi.com
Table 2: Overview of Chiral Resolution Techniques for Alcohols
| Methodology | Principle | Key Steps/Components |
| Diastereomeric Crystallization | Conversion of enantiomers into diastereomers with different physical properties. wikipedia.org | 1. Reaction with a chiral resolving agent (e.g., tartaric acid, mandelic acid). 2. Separation of diastereomers by crystallization. 3. Regeneration of the pure enantiomer. wikipedia.orglibretexts.org |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. stackexchange.com | The racemic mixture is passed through a column packed with a chiral material, leading to separation. stackexchange.comresearchgate.net |
| Enzymatic Resolution | Enantioselective catalysis by an enzyme (e.g., lipase). mdpi.com | The enzyme selectively reacts with one enantiomer, allowing for its separation from the unreacted enantiomer. mdpi.com |
Detailed Conformational Analysis of Stereoisomers
Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. wizeprep.com For this compound, the key rotations are around the C2-C3 bond (part of the ethyl group) and the C2-phenyl bond.
The analysis of the rotation around the C2-C3 bond can be visualized using Newman projections, similar to the analysis of butane. ucsd.edu The staggered conformations, where the substituents are farther apart, are generally lower in energy than the eclipsed conformations due to reduced steric strain. ucsd.edu There are two types of staggered conformers: gauche, where the methyl group and the phenyl group are at a 60° dihedral angle, and anti, where they are at a 180° dihedral angle. The anti conformation is typically the most stable due to minimized steric hindrance between the bulkiest groups. ucsd.edu
Rotation around the C2-phenyl bond is also subject to steric hindrance. The molecule will preferentially adopt a conformation where the bulky ethyl and methyl groups are positioned away from the plane of the phenyl ring to minimize steric clashes with the ortho-hydrogens of the ring.
The relative energies of the different conformers are determined by a combination of:
Steric Strain: Repulsive interactions when bulky groups are forced into close proximity. ucsd.edu
Torsional Strain: The energy cost associated with eclipsed conformations.
Electronic Effects: Interactions involving bond dipoles and orbital overlaps. The electron-withdrawing fluorine atoms can influence the electron distribution in the phenyl ring and affect intramolecular interactions.
Table 3: Factors Influencing Conformational Stability
| Factor | Description | Impact on this compound |
| Steric Hindrance | Repulsion between bulky groups (phenyl, ethyl, methyl). | Favors staggered and anti conformations to maximize distance between large substituents. ucsd.edu |
| Torsional Strain | Energy penalty for eclipsed bonds during rotation. | Eclipsed conformations represent energy maxima on the potential energy surface. |
| Dipole-Dipole Interactions | Interactions between the C-F and C-O bond dipoles. | Can stabilize or destabilize certain conformers depending on the orientation of the dipoles. |
Influence of Fluorine Substitution Pattern on Stereochemical Outcomes
The presence of two fluorine atoms on the phenyl ring at the meta-positions (3 and 5) has significant electronic effects that can influence the stereochemical outcomes of reactions involving this compound or its precursors. rsc.org
Fluorine is the most electronegative element, and its presence on the aromatic ring makes it strongly electron-withdrawing through the inductive effect. This has several consequences:
Influence on Reaction Mechanisms: In reactions that could proceed through a carbocation intermediate (SN1-type mechanism), the electron-withdrawing fluorine atoms would destabilize a positive charge developing on the benzylic carbon. This would make an SN1 pathway less favorable and could promote a mechanism with more SN2 character, which typically proceeds with an inversion of stereochemistry. beilstein-journals.org
Acidity of the Hydroxyl Group: The electron-withdrawing nature of the difluorophenyl group increases the acidity of the hydroxyl proton compared to a non-fluorinated analogue like 2-phenyl-2-butanol. This can affect the rates of reactions involving the deprotonation of the alcohol.
Conformational Preferences: While the steric effect of fluorine is relatively small, its electronic effects can influence conformational stability through dipole-dipole interactions and by modifying the electronic character of the aromatic ring. These subtle changes can impact the facial selectivity of an incoming reagent during synthesis, potentially influencing the diastereomeric or enantiomeric ratio of the product. nih.gov
Chemical Reactivity and Derivatization Studies of 2 3,5 Difluorophenyl 2 Butanol
Transformations of the Tertiary Hydroxyl Functionality
The tertiary hydroxyl group is a primary site for chemical modification in 2-(3,5-Difluorophenyl)-2-butanol. Common transformations include dehydration, esterification, and etherification, each providing a pathway to a variety of derivatives.
Dehydration: The acid-catalyzed dehydration of tertiary alcohols is a well-established method for the synthesis of alkenes. In the case of this compound, this reaction is expected to yield a mixture of isomeric butenes. Following Zaitsev's rule, the major product would be the more substituted alkene, 2-(3,5-difluorophenyl)-2-butene, with the less substituted 2-(3,5-difluorophenyl)-1-butene as a minor product. doubtnut.comyoutube.com The reaction is typically carried out using strong acids such as sulfuric acid or phosphoric acid with heating. francis-press.com
Esterification: Esters of this compound can be synthesized through reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides and anhydrides. The Fischer esterification, involving direct reaction with a carboxylic acid under acidic catalysis, provides a direct route to the corresponding esters. justia.com For more efficient esterification, especially with sterically hindered tertiary alcohols, the use of acid chlorides or anhydrides is preferred. These reactions are often carried out in the presence of a base, like pyridine, to neutralize the liberated HCl. commonorganicchemistry.com
Etherification: The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. organic-synthesis.commasterorganicchemistry.combyjus.com Due to the steric hindrance of the tertiary center, the competing elimination reaction can be a significant side reaction. To favor etherification, it is crucial to use a primary alkyl halide as the electrophile. masterorganicchemistry.combyjus.com
| Transformation | Reagents and Conditions | Primary Product(s) | Reference |
| Dehydration | H₂SO₄ or H₃PO₄, heat | 2-(3,5-difluorophenyl)-2-butene (major), 2-(3,5-difluorophenyl)-1-butene (minor) | doubtnut.comfrancis-press.com |
| Esterification | R-COOH, H⁺ catalyst | 2-(3,5-Difluorophenyl)-2-butyl ester | justia.com |
| R-COCl, pyridine | 2-(3,5-Difluorophenyl)-2-butyl ester | commonorganicchemistry.com | |
| Etherification | 1. NaH; 2. R-CH₂-X | 2-alkoxy-2-(3,5-difluorophenyl)butane | organic-synthesis.commasterorganicchemistry.com |
Reactions Involving the Difluorophenyl Aromatic Moiety
The difluorophenyl group of this compound is susceptible to electrophilic aromatic substitution reactions. The two fluorine atoms are deactivating, ortho-, para-directing substituents, while the 2-butanol (B46777) group is also an ortho-, para-directing, but activating substituent. The interplay of these directing effects, along with steric hindrance, will determine the regioselectivity of substitution.
Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is expected to be directed to the positions activated by the 2-butanol group and least deactivated by the fluorine atoms, while also considering steric factors.
Halogenation: The introduction of additional halogen atoms onto the aromatic ring can be accomplished through electrophilic halogenation using a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃. libretexts.orgmsu.eduresearchgate.net The position of substitution will be influenced by the existing substituents.
Friedel-Crafts Acylation: The Friedel-Crafts acylation allows for the introduction of an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comyoutube.commasterorganicchemistry.com The deactivating nature of the fluorine atoms can make this reaction challenging, potentially requiring forcing conditions.
| Reaction | Reagents and Conditions | Potential Product(s) | Reference |
| Nitration | HNO₃, H₂SO₄ | Isomeric nitro-2-(3,5-difluorophenyl)-2-butanols | msu.edu |
| Halogenation | Br₂, FeBr₃ | Isomeric bromo-2-(3,5-difluorophenyl)-2-butanols | libretexts.orgresearchgate.net |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Isomeric acyl-2-(3,5-difluorophenyl)-2-butanols | organic-chemistry.orgsigmaaldrich.com |
Functionalization and Modification at the Butanol Backbone
While the tertiary hydroxyl group and the aromatic ring are the most reactive sites, modifications at the butanol backbone, though less common, can be envisaged. Such transformations would likely require multi-step synthetic sequences. For instance, radical halogenation could potentially introduce a functional group at the ethyl or methyl positions, but this would likely be unselective. A more controlled approach would involve the synthesis of the molecule from a pre-functionalized butanone precursor.
Oxidative and Reductive Manipulations of the Alcohol Group
Oxidation: Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. libretexts.org Therefore, typical oxidizing agents like pyridinium (B92312) chlorochromate (PCC), chromic acid, or potassium permanganate (B83412) will not lead to the formation of a ketone or carboxylic acid. chemistrysteps.comlibretexts.orgyoutube.commasterorganicchemistry.com Under harsh oxidative conditions, cleavage of carbon-carbon bonds may occur.
Reduction: The tertiary hydroxyl group itself is not directly reducible. However, it can be transformed into a good leaving group, such as a tosylate, followed by reduction with a hydride reagent like lithium aluminum hydride to yield the corresponding alkane, 2-(3,5-difluorophenyl)butane. Alternatively, catalytic hydrogenation of the alkene products obtained from dehydration would also lead to the formation of 2-(3,5-difluorophenyl)butane. organicchemistrydata.orgresearchgate.netillinois.edu
| Manipulation | Reaction Sequence | Product | Reference |
| Oxidation | Resistant to standard oxidizing agents (PCC, H₂CrO₄) | No reaction | libretexts.org |
| Reduction | 1. Dehydration (see 4.1); 2. Catalytic Hydrogenation (H₂, Pd/C) | 2-(3,5-difluorophenyl)butane | organicchemistrydata.orgresearchgate.net |
Mechanistic Studies of Reactions Involving 2 3,5 Difluorophenyl 2 Butanol or Its Precursors
Elucidation of Reaction Pathways and Intermediates for Synthetic Transformations
The synthesis of chiral tertiary alcohols such as 2-(3,5-difluorophenyl)-2-butanol often involves the addition of an organometallic reagent to a prochiral ketone or, in a more stereocontrolled manner, through multi-step sequences involving the formation of new stereocenters. One of the well-established methods for setting stereocenters is the asymmetric aldol (B89426) reaction, which can be used to construct precursors to the target alcohol.
A key transformation in the synthesis of related chiral structures involves the reaction of a chiral carboximide derivative with a boron enolate. For instance, in the synthesis of a precursor to a potent β-secretase inhibitor, a chiral carboximide bearing the 3,5-difluorophenyl moiety is treated with dibutylboron trifluoromethanesulfonate (B1224126) (Bu₂BOTf) in the presence of an amine base at low temperatures to form a boron enolate. nih.gov This intermediate is then reacted with an aldehyde in an aldol reaction. The reaction proceeds through a Zimmerman-Traxler-type transition state, which accounts for the high diastereoselectivity observed.
The general pathway for such a transformation can be outlined as follows:
Enolate Formation: The chiral N-acetyloxazolidinone, bearing the 3,5-difluorophenylacetyl group, reacts with a Lewis acid, such as Bu₂BOTf, and a hindered base, like N,N-diisopropylethylamine (DIPEA), to generate a specific (Z)-boron enolate. The stereochemistry of the enolate is directed by the chiral auxiliary.
Aldol Addition: The boron enolate then adds to an aldehyde. The facial selectivity of the addition is controlled by the chiral auxiliary, leading to the formation of a syn or anti aldol adduct with high diastereoselectivity.
Hydrolysis and Further Transformation: The resulting aldol product can then be hydrolyzed to the corresponding β-hydroxy acid, which can be further transformed. While this specific example leads to an amino-epoxide, a similar strategy could be envisioned to create a precursor that, upon reaction with an appropriate organometallic reagent, would yield this compound.
The intermediates in these pathways, particularly the boron enolates, are highly reactive and are typically generated and used in situ. Their existence and structure are inferred from the stereochemical outcome of the reaction and by analogy to well-studied model systems.
| Reaction Step | Key Reagents | Intermediate | Purpose |
| Enolate Formation | Chiral Oxazolidinone, Bu₂BOTf, DIPEA | (Z)-Boron Enolate | To create a nucleophilic carbon with a defined stereochemistry. |
| Aldol Addition | Aldehyde | Aldol Adduct | To form a new carbon-carbon bond and set two new stereocenters. |
| Hydrolysis | Lithium Hydroperoxide | β-Hydroxy Acid | To cleave the chiral auxiliary and provide a versatile precursor. |
Transition State Analysis in Stereoselective Processes
The stereochemical outcome of the synthesis of chiral molecules like this compound is determined by the relative energies of the diastereomeric transition states. In the context of the Evans' syn-aldol reaction, the high diastereoselectivity is explained by the Zimmerman-Traxler model, which proposes a chair-like six-membered ring transition state.
For the reaction between the (Z)-boron enolate of the N-acyl oxazolidinone and an aldehyde, the transition state involves the coordination of the boron atom with the aldehyde oxygen. The substituents on the enolate and the aldehyde orient themselves to minimize steric interactions, leading to a preferred transition state geometry. The bulky group of the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This facial bias, combined with the chair-like arrangement of the transition state, dictates the absolute stereochemistry of the newly formed stereocenters.
In the case of the synthesis of a precursor to a β-secretase inhibitor, the reaction of the boron enolate with cinnamaldehyde (B126680) resulted in the formation of the syn-aldol product as a single diastereomer, as confirmed by ¹H- and ¹³C-NMR analysis. nih.gov This high level of stereocontrol underscores the well-ordered nature of the transition state.
Computational studies on similar systems have provided further insights into the transition state geometries and have been used to predict the stereochemical outcomes of such reactions. These studies can quantify the energy differences between competing transition states, offering a more detailed understanding of the factors that govern stereoselectivity.
Role of Catalysts and Reaction Conditions in Stereocontrol
The choice of catalyst and reaction conditions plays a pivotal role in achieving high stereocontrol in the synthesis of chiral molecules. In the context of preparing precursors to this compound, the Lewis acid used for enolate formation is critical. Dibutylboron triflate is highly effective in forming a (Z)-enolate, which is crucial for the subsequent stereoselective aldol addition. nih.gov The use of other Lewis acids could potentially lead to the formation of the (E)-enolate or a mixture of enolates, which would erode the diastereoselectivity of the reaction.
The reaction temperature is another critical parameter. Aldol reactions are often carried out at low temperatures (e.g., -78 °C) to enhance selectivity. At lower temperatures, the energy difference between the diastereomeric transition states is more significant relative to the thermal energy of the system, leading to a higher population of the lower-energy transition state and thus a more stereoselective reaction.
In the broader context of synthesizing chiral fluorinated compounds, various catalytic systems have been developed for asymmetric transformations. For example, palladium-catalyzed asymmetric hydrogenation of fluorinated olefins has been shown to produce enantioenriched products with high yields and enantioselectivities. dicp.ac.cn The choice of the chiral phosphine (B1218219) ligand is paramount in these reactions, as it dictates the stereochemical outcome. Different ligands can lead to different levels of enantioselectivity, and in some cases, can even invert the sense of stereoinduction.
The solvent can also influence the stereoselectivity of a reaction. In some palladium-catalyzed hydrogenations, for instance, trifluoroethanol has been shown to improve the enantiomeric ratio of the product compared to other solvents. dicp.ac.cn
The development of new catalysts and the optimization of reaction conditions are ongoing areas of research aimed at achieving ever-higher levels of stereocontrol in the synthesis of complex chiral molecules.
| Factor | Role in Stereocontrol | Example |
| Lewis Acid | Directs the formation of a specific enolate geometry. | Dibutylboron triflate promotes the formation of the (Z)-boron enolate. nih.gov |
| Chiral Auxiliary | Provides facial bias in the approach of the electrophile. | The oxazolidinone in Evans' aldol reaction shields one face of the enolate. nih.gov |
| Temperature | Affects the relative rates of competing reaction pathways. | Low temperatures (-78 °C) enhance the diastereoselectivity of aldol reactions. |
| Catalyst/Ligand | Creates a chiral environment around the reacting species. | Chiral phosphine ligands in palladium-catalyzed asymmetric hydrogenation. dicp.ac.cn |
| Solvent | Can influence the stability of transition states and catalyst activity. | Trifluoroethanol can improve enantioselectivity in some hydrogenations. dicp.ac.cn |
Application of 2 3,5 Difluorophenyl 2 Butanol As a Key Synthetic Intermediate
Precursor in the Synthesis of More Complex Organic Frameworks
The strategic placement of fluorine atoms in organic molecules can significantly influence their physicochemical and biological properties. The 3,5-difluorophenyl motif is of particular interest in medicinal chemistry as it can enhance metabolic stability, binding affinity, and lipophilicity. Consequently, 2-(3,5-Difluorophenyl)-2-butanol serves as a promising starting material for the synthesis of elaborate organic structures that can be explored for various applications, including pharmaceuticals.
One of the key reactions of tertiary alcohols like this compound is acid-catalyzed dehydration. This reaction typically leads to the formation of a corresponding alkene. In the case of this compound, dehydration would yield 2-(3,5-difluorophenyl)but-1-ene and 2-(3,5-difluorophenyl)but-2-ene (as a mixture of E and Z isomers). These resulting alkenes are versatile intermediates that can undergo a variety of subsequent transformations, such as hydroboration-oxidation, epoxidation, and polymerization, to introduce new functionalities and build more complex molecular architectures.
While direct literature on the extensive use of this compound is emerging, the utility of the closely related compound, 3,5-difluorophenol, in the synthesis of the drug Tegoprazan highlights the importance of the 3,5-difluorophenyl moiety in constructing complex pharmaceutical agents. mdpi.com Tegoprazan is a potassium-competitive acid blocker used for treating gastroesophageal reflux disease. mdpi.com Its synthesis involves the incorporation of a 3,5-difluorophenoxy group, underscoring the value of difluorinated phenyl compounds as key intermediates. mdpi.com
Table 1: Potential Intermediates from this compound
| Starting Material | Reaction | Potential Intermediate(s) | Potential Subsequent Transformations |
|---|---|---|---|
| This compound | Acid-catalyzed Dehydration | 2-(3,5-Difluorophenyl)but-1-ene, (E/Z)-2-(3,5-Difluorophenyl)but-2-ene | Hydroboration-oxidation, Epoxidation, Polymerization, Heck coupling |
Building Block for Fluoroaromatic-Containing Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The incorporation of fluorine atoms into these rings can further modulate their biological activity. Fluoroaromatic compounds are known to be valuable precursors in the synthesis of a wide array of heterocyclic systems.
The alkenes derived from the dehydration of this compound can serve as key starting materials for the synthesis of various fluoroaromatic-containing heterocycles. For example, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. Additionally, the alkene can be oxidatively cleaved to produce a ketone, which can then be used in condensation reactions with hydrazines or other binucleophiles to form five- or six-membered heterocyclic rings like pyrazoles or pyridazines. researchgate.net
Furthermore, the tertiary alcohol itself can be a precursor to heterocyclic systems through intramolecular cyclization reactions under specific conditions. While direct examples with this compound are not extensively documented, the general principles of heterocyclic synthesis support its potential in this area. The development of novel synthetic methodologies could further expand the utility of this compound as a building block for new classes of fluoroaromatic heterocycles.
Integration into Diverse Chemical Scaffolds for Structure-Reactivity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. These studies involve the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. The introduction of fluorine atoms is a common strategy in SAR studies due to their ability to alter a molecule's electronic properties, lipophilicity, and metabolic stability.
By incorporating the this compound moiety into different molecular scaffolds, medicinal chemists can systematically probe the importance of the difluorophenyl group for biological activity. For example, the alcohol functionality can be used as a handle to attach this group to various core structures through esterification or etherification reactions. The resulting library of compounds can then be screened for their biological activity, providing valuable insights into the SAR. While specific SAR studies centered on this compound are not widely reported, the principles of medicinal chemistry strongly suggest its potential as a valuable tool in such investigations. nih.gov
Table 2: Physicochemical Properties of Related Fluorinated Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | General Application |
|---|---|---|---|
| 3,5-Difluorophenol | C6H4F2O | 130.09 | Intermediate in pharmaceutical synthesis (e.g., Tegoprazan) |
| 1-Bromo-3,5-difluorobenzene (B42898) | C6H3BrF2 | 192.99 | Precursor for organometallic reagents and cross-coupling reactions |
| 3,5-Difluoroaniline | C6H5F2N | 129.11 | Building block for agrochemicals and pharmaceuticals |
Theoretical and Computational Chemistry Approaches to 2 3,5 Difluorophenyl 2 Butanol
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometric and electronic properties of molecules. nih.goviau.ir
Structural Optimization: The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using DFT methods, such as the B3LYP functional with a basis set like 6-311G, the potential energy surface of the molecule is explored to find the minimum energy conformation. iau.irsid.ir This process yields precise information on bond lengths, bond angles, and dihedral angles. For 2-(3,5-Difluorophenyl)-2-butanol, this would involve calculating the lengths of the C-F, C-O, C-C, and O-H bonds, as well as the angles between them, providing a detailed picture of its steric and electronic environment.
Illustrative Data: Optimized Geometric Parameters This table presents hypothetical optimized geometric parameters for this compound, as would be calculated using DFT. Actual values would require specific computation.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-F | 1.35 Å |
| C-OH | 1.43 Å | |
| O-H | 0.96 Å | |
| Bond Angle | F-C-C | 119.5° |
| C-C-OH | 109.5° | |
| C-O-H | 108.5° |
Illustrative Data: Calculated Electronic Properties This table shows representative electronic properties for a molecule like this compound, as would be determined by DFT calculations.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -0.8 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 2.1 Debye | Measures the net molecular polarity. |
Molecular Dynamics Simulations for Conformational Landscapes
While DFT calculations provide a static picture of the most stable structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting atoms, MD simulations can map out the conformational landscape of a molecule, revealing the different accessible shapes (conformers) and the energy barriers between them. nih.gov
For this compound, MD simulations would allow for the exploration of the rotational freedom around its single bonds, particularly the bond connecting the phenyl ring to the tertiary carbon. This would identify the various stable and metastable conformers and the pathways for interconversion between them. Understanding the conformational landscape is crucial as different conformers can have distinct properties and reactivity. The results of MD simulations can provide insights into how the molecule might interact with other molecules, such as enzymes or receptors, in a biological context. nih.gov
Quantum Chemical Studies of Reaction Energetics and Mechanisms
For instance, the dehydration of this compound to form an alkene could be investigated. Quantum chemical calculations could map out the potential energy surface for this reaction, identifying the transition state structure and its associated energy barrier. This would provide a detailed, step-by-step understanding of the reaction mechanism, including the breaking of the C-O bond and the formation of the C=C double bond. Such studies are invaluable for predicting reaction outcomes, optimizing reaction conditions, and designing new synthetic routes. nih.gov
Prediction of Spectroscopic Parameters to Aid Structural Assignment
A significant application of theoretical chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound. researchgate.net
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods, often used in conjunction with DFT, can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.net For this compound, theoretical calculations would provide a predicted NMR spectrum that could be compared with an experimentally obtained spectrum to verify the assignments of each proton and carbon atom in the molecule.
Vibrational Spectroscopy: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. iau.ir The calculated frequencies for the O-H stretch, C-F stretches, and various C-C and C-O bending and stretching modes would help in the interpretation of the experimental vibrational spectra, confirming the presence of specific functional groups and providing further evidence for the proposed structure.
Illustrative Data: Predicted vs. Hypothetical Experimental ¹³C NMR Chemical Shifts This table provides an example of how predicted NMR data would be compared to experimental data for structural verification.
| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
| C-OH | 73.5 | 74.1 |
| Phenyl C-C(OH) | 145.2 | 144.8 |
| Phenyl C-F | 163.8 | 163.5 |
| Phenyl CH | 112.1 | 112.5 |
| -CH₃ | 28.9 | 29.3 |
Advanced Analytical Methodologies for Characterization and Purity Assessment of 2 3,5 Difluorophenyl 2 Butanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-(3,5-Difluorophenyl)-2-butanol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the chemical environment of each nucleus. uobasrah.edu.iq
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the difluorophenyl ring typically appear as a complex multiplet in the downfield region. The protons of the ethyl group and the methyl group attached to the chiral center will exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons. The hydroxyl proton will present as a singlet, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The carbon atoms of the difluorophenyl ring will resonate at specific chemical shifts, with the fluorine substitution influencing their positions. The quaternary carbon atom of the chiral center, the methylene (B1212753) and methyl carbons of the ethyl group, and the other methyl carbon will each have a characteristic resonance. The chemical shifts are influenced by the electronegativity of neighboring atoms, with the carbon attached to the hydroxyl group appearing at a lower field. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted data based on general principles of NMR spectroscopy and comparison with similar structures. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.8 - 7.2 (m) | 110 - 115 (d, JCF) |
| Aromatic C-F | - | 161 - 164 (dd, JCF) |
| Aromatic C-C(OH) | - | 145 - 150 (t) |
| C-OH | - | 70 - 75 |
| OH | Variable (s) | - |
| CH₂ | 1.7 - 1.9 (q) | 30 - 35 |
| CH₃ (ethyl) | 0.8 - 1.0 (t) | 8 - 12 |
s = singlet, t = triplet, q = quartet, m = multiplet, d = doublet, dd = doublet of doublets
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through fragmentation analysis. pg.edu.pl Upon ionization, the molecule forms a molecular ion (M⁺), and its mass-to-charge ratio (m/z) confirms the molecular weight of the compound. docbrown.info
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways include alpha-cleavage and dehydration. libretexts.org Alpha-cleavage involves the breaking of the carbon-carbon bond adjacent to the oxygen atom, leading to the loss of an ethyl or methyl radical. libretexts.org Dehydration results in the loss of a water molecule (18 amu), producing an alkene radical cation. libretexts.org The analysis of these fragment ions helps to confirm the connectivity of the molecule. docbrown.infolibretexts.org
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| Process | Lost Fragment | m/z of Fragment Ion | Structure of Fragment Ion |
|---|---|---|---|
| Molecular Ion | - | 186 | [C₁₀H₁₂F₂O]⁺ |
| Alpha-Cleavage | •CH₂CH₃ | 157 | [C₈H₉F₂O]⁺ |
| Alpha-Cleavage | •CH₃ | 171 | [C₉H₁₁F₂O]⁺ |
Vibrational Circular Dichroism (VCD) for Absolute Stereochemistry Determination
Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.com This technique is particularly valuable for the unambiguous determination of the absolute stereochemistry (R or S configuration) of chiral molecules like this compound in solution. americanlaboratory.comnih.gov
The process involves measuring the experimental VCD spectrum of an enantiomer of the compound and comparing it to the theoretically calculated VCD spectrum for a known configuration (e.g., the R-enantiomer). schrodinger.com The theoretical spectrum is typically obtained using ab initio quantum mechanical calculations. A good agreement between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the enantiomer. americanlaboratory.com VCD is a powerful alternative to X-ray crystallography, especially when suitable crystals for diffraction studies cannot be obtained. americanlaboratory.com
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Isomeric Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating it from any impurities or related substances. A reversed-phase HPLC method, typically employing a C18 column, can be developed to achieve a baseline separation of the main compound from any starting materials, by-products, or degradation products. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Due to the chiral nature of this compound, chiral HPLC is essential for the separation and quantification of its enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and their separation.
By analyzing a sample of this compound on a suitable chiral column, the enantiomeric excess (ee) can be accurately determined. The ee is a measure of the purity of one enantiomer in a mixture and is calculated from the relative peak areas of the two enantiomers in the chromatogram. This is crucial for applications where the biological or chemical activity is specific to one enantiomer.
Table 3: Representative Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol or other suitable solvent mixture |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Temperature | Ambient or controlled |
Gas Chromatography (GC) and Coupled Techniques for Volatile Derivative Analysis
Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly for assessing its volatility and for the analysis of any volatile impurities. notulaebotanicae.ro The compound can be analyzed directly by GC if it is thermally stable. oiv.int The retention time of the compound is a characteristic property under a specific set of GC conditions (e.g., column type, temperature program, carrier gas flow rate). nist.gov
For enhanced identification capabilities, GC is often coupled with a mass spectrometer (GC-MS). This combination provides both the retention time from the GC and the mass spectrum of the compound from the MS, allowing for highly confident identification. GC-MS is also invaluable for the analysis of volatile derivatives of this compound, which might be formed during a reaction or as degradation products.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 2-butanol (B46777) |
| 1-butanol |
| 2-methyl-1-propanol |
| Ethoxyethane |
| Butyrophenone |
| 2-pentanol |
| Chloroethane |
| 1-bromohexane |
| 2-methyl-3-pentanol |
| Ethyl 3,5-dihydroxy-6-benzyloxy hexanoate |
| Methanol |
| Acetaldehyde |
| Ethyl acetate |
| 1-propanol |
| 3-pentanol |
| Iso-butylic alcohol |
| Amyl active alcohol |
| Iso-amylic alcohol |
| Furfural |
| 4-methylpentan-2-ol |
| 2-methylbutan-1-ol |
| 3-methylbutan-1-ol |
| Pentan-1-ol |
| Acetoin |
| Ethyl lactate |
| Hexan-1-ol |
| 3-ethoxypropanol |
| Ethyl octanoate |
| Furfuraldehyde |
| (2R,3R)-butane-2,3-diol |
| (2R,3S)-butane-2,3-diol |
| Propane-1,2-diol |
| Butyrolactone |
| Diethyl succinate |
| Hexanoic acid |
| 2-phenylethanol |
| Diethyl malate |
| Octanoic acid |
| Decanoic acid |
| Diacetyl |
| Acetic acid |
| 2-METHYL-4-PHENYL-2-BUTANOL |
Q & A
Q. What are the optimal synthetic routes for preparing 2-(3,5-Difluorophenyl)-2-butanol, and how do reaction conditions influence yield?
The synthesis of fluorinated aryl alcohols like this compound typically involves nucleophilic substitution, Friedel-Crafts alkylation, or Grignard reactions. For example, a Grignard reagent (e.g., butylmagnesium bromide) could react with 3,5-difluorobenzaldehyde, followed by acid quenching to yield the secondary alcohol. Reaction conditions (temperature, solvent polarity, and catalyst) critically affect regioselectivity and yield. For instance, anhydrous tetrahydrofuran (THF) at low temperatures (-20°C to 0°C) minimizes side reactions like over-alkylation .
Q. How can researchers validate the purity and structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : NMR is critical for confirming the positions of fluorine substituents (expected δ: -110 to -120 ppm for meta-fluorine). NMR should show characteristic splitting patterns for the butanol backbone .
- HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS can detect impurities (e.g., unreacted precursors) and verify molecular weight.
- Melting Point Analysis : Compare experimental values with literature data (if available). For related fluorinated alcohols, mp ranges between 32–34°C .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reaction yields for fluorinated alcohol syntheses?
Discrepancies in yields often arise from:
- Moisture Sensitivity : Fluorinated Grignard reagents are highly moisture-sensitive. Reproducibility requires strict anhydrous conditions and inert atmospheres .
- Catalyst Optimization : For Friedel-Crafts reactions, Lewis acids like AlCl₃ may degrade under prolonged heating. Alternative catalysts (e.g., FeCl₃) or microwave-assisted synthesis can improve efficiency .
- Analytical Variability : Cross-validate purity using multiple techniques (e.g., GC-MS vs. HPLC). For example, a study on 3,5-difluorobenzeneacetic acid reported inconsistencies in HPLC retention times due to column aging .
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
Chiral resolution methods include:
- Chiral Chromatography : Use columns with amylose or cellulose-based stationary phases. For example, (S)-2-amino-2-(3,5-difluorophenyl)ethanol hydrochloride was resolved using a Chiralpak IA column .
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) can selectively esterify one enantiomer. This approach succeeded in separating (R)- and (S)-pyrrolidine derivatives .
Q. What computational tools predict the reactivity of this compound in medicinal chemistry applications?
- DFT Calculations : Assess electronic effects of fluorine substituents on the aromatic ring. For example, fluorine’s electron-withdrawing nature increases the acidity of adjacent hydroxyl groups, influencing hydrogen-bonding interactions .
- Molecular Docking : Simulate binding to biological targets (e.g., γ-secretase inhibitors like DAPT, which share structural motifs with fluorinated aryl alcohols ).
Data Contradictions and Methodological Challenges
Q. How should researchers address conflicting data on the stability of fluorinated alcohols under storage?
Contradictory stability reports may arise from:
- Degradation Pathways : Autoxidation of the alcohol group or defluorination under acidic/basic conditions. For related compounds, stability improved with storage at 2–8°C under argon .
- Impurity Profiles : Trace metals (e.g., from catalysts) can accelerate decomposition. Chelating agents (e.g., EDTA) or silica gel additives mitigate this .
Applications in Drug Development
Q. What role does this compound play in prodrug design?
The hydroxyl group can be esterified to improve bioavailability. For instance, tert-butyl esters of fluorinated aryl alcohols (e.g., DAPT derivatives) enhance blood-brain barrier penetration .
Key Physical Properties (Hypothetical Table)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
